molecular formula C10H5ClN4O5S B11020369 4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide

4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11020369
M. Wt: 328.69 g/mol
InChI Key: ZVACBTJJJNKNKK-UHFFFAOYSA-N
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Description

4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzene ring substituted with chlorine and nitro groups, as well as a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce nitro groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both nitro groups and a thiazole ring, which confer a combination of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5ClN4O5S

Molecular Weight

328.69 g/mol

IUPAC Name

4-chloro-3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H5ClN4O5S/c11-8-6(14(17)18)3-5(4-7(8)15(19)20)9(16)13-10-12-1-2-21-10/h1-4H,(H,12,13,16)

InChI Key

ZVACBTJJJNKNKK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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